10-(4-bromobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
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Overview
Description
10-(4-bromobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound with a unique structure that includes a bromobenzenesulfonyl group, a methylsulfanylphenyl group, and a tetraazatricyclo framework
Preparation Methods
The synthesis of 10-(4-bromobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the bromobenzenesulfonyl group: This can be achieved by reacting benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride.
Introduction of the methylsulfanylphenyl group: This step involves the reaction of a suitable phenyl derivative with a methylsulfanyl group under specific conditions.
Construction of the tetraazatricyclo framework: This complex structure is typically formed through a series of cyclization reactions involving nitrogen-containing precursors.
Chemical Reactions Analysis
10-(4-bromobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various types of chemical reactions, including:
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 10-(4-bromobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets. The bromobenzenesulfonyl group and the methylsulfanylphenyl group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function . The tetraazatricyclo framework may also play a role in stabilizing these interactions and enhancing the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds to 10-(4-bromobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine include:
4-(4-bromobenzenesulfonyl)morpholine: This compound also contains a bromobenzenesulfonyl group but has a different core structure.
3-bromobenzenesulfonyl chloride: This compound is simpler and lacks the complex tetraazatricyclo framework.
Tricyclo[4.2.2.22,5]dodeca-1,3,5,7,9,11-hexaene: This compound has a different tricyclic structure and is used in different types of chemical reactions.
The uniqueness of 10-(4-bromobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[730
Properties
IUPAC Name |
10-(4-bromophenyl)sulfonyl-N-(3-methylsulfanylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN5O2S3/c1-29-14-4-2-3-13(11-14)22-18-17-16(9-10-30-17)26-19(23-18)20(24-25-26)31(27,28)15-7-5-12(21)6-8-15/h2-11H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDNTXGRFSGUKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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